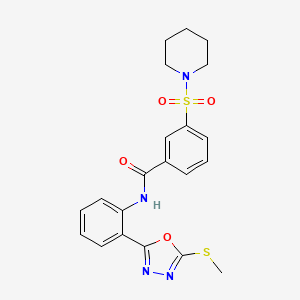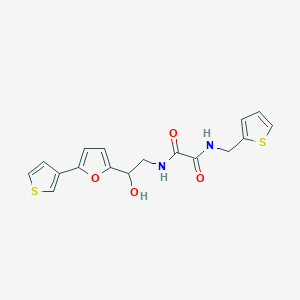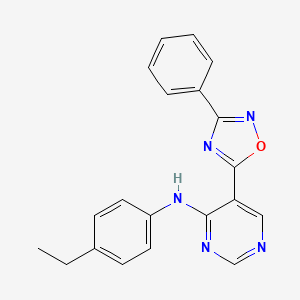
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The incorporation of the methylthio group often involves nucleophilic substitution reactions where a thioester is treated with a methyl donor like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Reaction conditions: Room temperature to 60°C, under nitrogen atmosphere.
Formation of the Phenyl Ring
The phenyl component is introduced via a Suzuki coupling reaction, involving phenylboronic acid and an appropriate halide precursor.
Reaction conditions: Palladium catalyst, aqueous base (e.g., sodium hydroxide), typically under inert conditions.
Incorporation of Piperidin-1-ylsulfonyl and Benzamide Groups
This step often involves sulfonylation followed by an amidation reaction.
Reaction conditions: For sulfonylation, chlorosulfonic acid and for amidation, EDC/HOBt coupling reagents under room temperature.
Industrial Production Methods
The industrial production of N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically employs continuous flow reactors to ensure high yield and purity. Optimization of reaction conditions like temperature, solvent, and catalysts are critical to scaling up the production while maintaining environmental and economic efficiency.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of Oxadiazole Ring
The synthesis typically starts with the preparation of the oxadiazole ring. One common method is the cyclization reaction involving hydrazides and carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Reaction conditions: 80-120°C, under reflux conditions for several hours.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methylthio group, converting it to a sulfoxide or sulfone.
Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : The benzamide and oxadiazole moieties may be subject to reductive cleavage under suitable conditions.
Common reagents: Lithium aluminum hydride (LiAlH₄).
Substitution: : The phenyl rings can participate in various electrophilic aromatic substitution reactions.
Common reagents: Halogenating agents, nitrating mixtures.
Major Products Formed
Oxidized derivatives such as sulfones and sulfoxides.
Reduced fragments leading to simpler benzamide and phenyl compounds.
Substituted phenyl derivatives depending on the substituent added.
科学研究应用
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has myriad applications:
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Utilized in studying reaction mechanisms involving heterocyclic compounds.
Biology
Acts as a probe in biochemical assays to study enzyme activities.
Used in the design of bioactive molecules for therapeutic applications.
Medicine
Potential pharmacophore for developing drugs targeting various diseases.
Investigated for its anti-inflammatory, antibacterial, and anticancer properties.
Industry
Utilized in the development of advanced materials like polymers.
Acts as an intermediate in the synthesis of dyes and pigments.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring often engages in hydrogen bonding and van der Waals interactions, while the sulfonyl and benzamide groups can form strong polar interactions with target molecules. These interactions can modulate the activity of enzymes or receptor binding, thereby influencing biochemical pathways.
相似化合物的比较
Similar Compounds
N-(2-(5-chloro-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide: : Similar structure but with a chlorine atom instead of the methylthio group. This difference can significantly impact its chemical reactivity and biological activity.
N-(2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide: : Contains a methyl instead of a methylthio group, affecting its hydrophobicity and binding affinity.
Uniqueness
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide stands out due to the unique presence of the methylthio group, which provides distinctive steric and electronic properties. This can influence its interactions with biological targets, making it a potentially valuable compound in medicinal chemistry and drug development.
That's quite a journey into the world of this compound. Anything specific you’d like to dive deeper into?
属性
IUPAC Name |
N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-30-21-24-23-20(29-21)17-10-3-4-11-18(17)22-19(26)15-8-7-9-16(14-15)31(27,28)25-12-5-2-6-13-25/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDYANIPWDJQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2448355.png)

![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2448358.png)



![6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B2448366.png)






![Methyl (E)-4-oxo-4-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propylamino]but-2-enoate](/img/structure/B2448378.png)
